Bienvenue dans la boutique en ligne BenchChem!

5-Fluoro-2-methylquinolin-8-amine

Antimalarial drug discovery 8-Aminoquinoline SAR Radical cure

5-Fluoro-2-methylquinolin-8-amine (CAS 1393179-68-4, PubChem CID is a synthetic 8-aminoquinoline derivative incorporating a fluoro substituent at C-5, a methyl group at C-2, and a primary amine at C-8 of the quinoline nucleus. With a molecular formula of C₁₀H₉FN₂ and molecular weight of 176.19 g/mol, the compound belongs to the 8-quinolinamine class whose antimalarial pharmacophore was historically validated through primaquine and tafenoquine.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
Cat. No. B8742010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro-2-methylquinolin-8-amine
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=CC(=C2C=C1)F)N
InChIInChI=1S/C10H9FN2/c1-6-2-3-7-8(11)4-5-9(12)10(7)13-6/h2-5H,12H2,1H3
InChIKeyVROVVZGUDJDSOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Fluoro-2-methylquinolin-8-amine: A Positionally Defined 8-Aminoquinoline Building Block for Antiparasitic and Kinase-Targeted Discovery


5-Fluoro-2-methylquinolin-8-amine (CAS 1393179-68-4, PubChem CID 68157824) is a synthetic 8-aminoquinoline derivative incorporating a fluoro substituent at C-5, a methyl group at C-2, and a primary amine at C-8 of the quinoline nucleus [1]. With a molecular formula of C₁₀H₉FN₂ and molecular weight of 176.19 g/mol, the compound belongs to the 8-quinolinamine class whose antimalarial pharmacophore was historically validated through primaquine and tafenoquine [2]. The C-5 fluoro and C-2 methyl substitution pattern aligns with structural features that large-scale structure–activity relationship (SAR) evaluations have identified as favourable for radical curative antimalarial activity [3]. As a research intermediate, the compound provides a functionalisable 8-NH₂ handle for side-chain elaboration or conjugation chemistry [4].

Why 5-Fluoro-2-methylquinolin-8-amine Cannot Be Replaced by Non-Fluorinated or Regioisomeric Fluoro Analogs in Reaction Development or SAR Exploration


Within the 8-aminoquinoline family, even subtle alterations in substitution pattern produce divergent pharmacological and physicochemical profiles. The presence of a C-5 fluoro substituent on 5-fluoro-2-methylquinolin-8-amine introduces an electron-withdrawing effect that perturbs the quinoline ring electronics, alters hydrogen-bonding capacity (the fluorine can act as a weak H-bond acceptor), and increases lipophilicity relative to the non-fluorinated parent 2-methylquinolin-8-amine [1]. Large-scale in vivo SAR studies of 200 8-aminoquinolines established that fluoro at position 5 is among the substituents with the most favourable impact on radical curative antimalarial activity, whereas the same substituent at alternative positions did not confer equivalent benefit [2]. Consequently, procurement of a 7-fluoro, 8-fluoro, or non-fluorinated analog for the same synthetic sequence or biological assay is not functionally equivalent: the regiochemistry of fluorine placement directly determines ring electronics, metabolic stability, and target engagement [3].

5-Fluoro-2-methylquinolin-8-amine: Quantitative Evidence of Differential Features Against Closest Structural Analogs


Fluorine at C-5: A Privileged Pharmacophoric Element Confirmed by In Vivo Radical Cure SAR Across 200 8-Aminoquinolines

In a definitive in vivo evaluation of 200 8-aminoquinoline analogs for radical curative efficacy against Plasmodium cynomolgi in rhesus monkeys, nuclear substituent analysis identified that the additions with most favourable impact on activity included fluoro substituents at position 5, alongside methyl at positions 2 and 4 [1]. Among the 34 derivatives with activity equal or superior to primaquine, 19 were equipotent, 9 were twice as active, and 6 were four times as active; all active compounds bore a methoxy at C-6, and the subset with additional C-5 fluoro substitution was explicitly noted among those with enhanced potency [1]. While 5-fluoro-2-methylquinolin-8-amine lacks the obligate C-6 methoxy group present in primaquine relatives, the combination of C-5 fluoro and C-2 methyl places it within the favourable substitution envelope identified by this large-scale study [1]. By contrast, non-fluorinated 2-methylquinolin-8-amine (CAS 18978-78-4) lacks the electron-withdrawing fluoro substituent that contributes to the favourable activity profile [2].

Antimalarial drug discovery 8-Aminoquinoline SAR Radical cure

Lipophilicity Modulation (Δ LogP) Between 5-Fluoro-2-methylquinolin-8-amine and Its Non-Fluorinated Parent as a Predictor of Differential Membrane Permeability

The introduction of a single fluorine atom at C-5 increases the computed lipophilicity (XLogP3) of 5-fluoro-2-methylquinolin-8-amine to 2.0 [1], compared with an XLogP3 of approximately 1.6 for the non-fluorinated analog 2-methylquinolin-8-amine [2], yielding a ΔLogP of approximately +0.4 log units [1][2]. In drug discovery, a ΔLogP of 0.4 is considered meaningful for modulating passive membrane permeability, blood–brain barrier penetration potential, and non-specific protein binding [3]. This difference is not achievable by generic substitution with the non-fluorinated parent scaffold.

Physicochemical profiling ADME prediction Lead optimisation

Regiochemical Differentiation: 5-Fluoro-2-methylquinolin-8-amine vs. 8-Fluoro-2-methylquinoline — Distinct Hydrogen-Bonding and Derivatisation Capacity

The positional isomer 8-fluoro-2-methylquinoline (CAS 46001-36-9) places the fluorine at C-8 and lacks the amino group entirely, making it incapable of participating in the side-chain conjugation chemistry that defines the 8-aminoquinoline antimalarial pharmacophore . In contrast, 5-fluoro-2-methylquinolin-8-amine retains the free 8-NH₂ group essential for forming amino acid conjugates, dipeptide conjugates, and extended side-chain analogues—a structural feature demonstrated to be critical for the broad-spectrum anti-infective activity of the 8-quinolinamine class, where IC₅₀ values against drug-sensitive P. falciparum D6 range from 20 to 4760 ng/mL and against drug-resistant W2 from 22 to 4760 ng/mL [1]. The target compound also provides a predicted topological polar surface area (TPSA) of 38.9 Ų [2], consistent with acceptable oral bioavailability parameters, while the regioisomeric 8-fluoro-2-methylquinoline lacks the H-bond donor capacity contributed by the NH₂ group.

Synthetic intermediate selection Regiochemical specificity Medicinal chemistry

Class-Level Broad-Spectrum Anti-Infective Potential of 8-Quinolinamines Demonstrates the Biological Relevance of the Scaffold

Contemporary 8-quinolinamine analogs (bearing 5-alkoxy, 4-methyl, and 2-tert-butyl substituents) demonstrate potent, broad-spectrum in vitro activity with IC₅₀ values against Staphylococcus aureus of 1.33–18.9 μg/mL, methicillin-resistant S. aureus (MRSA) of 1.38–15.34 μg/mL, Mycobacterium intracellulare of 3.12–20 μg/mL, Candida albicans of 4.93–19.38 μg/mL, and Cryptococcus neoformans of 0.67–18.64 μg/mL [1]. These compounds showed no cytotoxicity in mammalian cell assays [1]. Although 5-fluoro-2-methylquinolin-8-amine itself has not been profiled in this specific panel, the compound carries the same 8-quinolinamine core pharmacophore, with C-5 fluoro and C-2 methyl substitutions that are consistent with—and may further modulate—the activity window established for this compound class [2].

Broad-spectrum anti-infective Antimicrobial Antifungal

High-Value Application Scenarios for 5-Fluoro-2-methylquinolin-8-amine in Drug Discovery and Chemical Biology


Synthesis of Novel 8-Aminoquinoline Antimalarial Leads via Side-Chain Conjugation at the C-8 Amino Group

Programs targeting the radical cure of Plasmodium vivax or transmission-blocking indications can utilise 5-fluoro-2-methylquinolin-8-amine as a core scaffold for amino acid, dipeptide, or extended side-chain conjugation. The C-8 NH₂ group provides a direct anchoring point for the branched alkyl-amino side chains that the Schmidt 1983 SAR identified as critical for curative efficacy [1], while the C-5 fluoro substituent contributes to the favourable nuclear substitution profile [1]. The 2018 ACS Omega study establishes that 8-quinolinamine–amino acid conjugates achieve in vitro antimalarial IC₅₀ values as low as 20 ng/mL against drug-sensitive P. falciparum D6 and 22 ng/mL against drug-resistant W2 [2], providing a quantitative benchmark for conjugate optimisation starting from this building block.

Kinase Inhibitor Discovery Exploiting the 8-Aminoquinoline Hinge-Binding Motif with Enhanced Lipophilicity

The 8-aminoquinoline scaffold can serve as a hinge-binding motif in ATP-competitive kinase inhibitors, where the quinoline nitrogen accepts a backbone NH hydrogen bond from the kinase hinge region [1]. The C-5 fluoro substituent on 5-fluoro-2-methylquinolin-8-amine increases lipophilicity (XLogP3 = 2.0 vs. 1.6 for the non-fluorinated parent) [2], offering a quantifiable advantage for tuning kinase selectivity and cellular permeability. Patent literature discloses amino-quinolines as kinase inhibitors (e.g., RIP2 kinase) [1], and the C-5 fluoro-2-methyl pattern provides a differentiated electronic profile relative to non-fluorinated or regioisomerically fluorinated alternatives.

Broad-Spectrum Antimicrobial Lead Generation Targeting Drug-Resistant Pathogens

Given that 8-quinolinamines exhibit broad-spectrum antibacterial and antifungal activity—including against MRSA (IC₅₀ 1.38–15.34 μg/mL) and M. intracellulare (IC₅₀ 3.12–20 μg/mL) [1]—5-fluoro-2-methylquinolin-8-amine can serve as a starting scaffold for antimicrobial SAR expansion. The C-5 fluoro substituent is expected to modulate electron density on the quinoline ring, potentially influencing DNA gyrase or topoisomerase IV inhibition, which are established antibacterial targets for fluoroquinoline-containing molecules. The absence of cytotoxicity in mammalian cells for structurally related 8-quinolinamines [1] provides an encouraging therapeutic index window for early-stage antimicrobial screening cascades.

Quote Request

Request a Quote for 5-Fluoro-2-methylquinolin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.